3-Fluoroisonicotinamide
CAS No.: 152126-30-2
Cat. No.: VC0123555
Molecular Formula: C6H5FN2O
Molecular Weight: 140.117
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 152126-30-2 |
|---|---|
| Molecular Formula | C6H5FN2O |
| Molecular Weight | 140.117 |
| IUPAC Name | 3-fluoropyridine-4-carboxamide |
| Standard InChI | InChI=1S/C6H5FN2O/c7-5-3-9-2-1-4(5)6(8)10/h1-3H,(H2,8,10) |
| Standard InChI Key | MIQQYZZSIXIFCI-UHFFFAOYSA-N |
| SMILES | C1=CN=CC(=C1C(=O)N)F |
Introduction
3-Fluoroisonicotinamide is a derivative of isonicotinamide, which is itself a derivative of isonicotinic acid. Isonicotinic acid is a pyridine derivative with a carboxylic acid group at the 4-position. The addition of a fluorine atom at the 3-position of the pyridine ring results in 3-fluoroisonicotinic acid, which can be further modified to form 3-fluoroisonicotinamide by replacing the carboxylic acid group with an amide group.
Biological Activity
While specific biological activity data for 3-fluoroisonicotinamide is limited, compounds with similar structures have shown potential in various biological applications. For instance, nicotinamide derivatives have been explored for their roles in cancer treatment and as radiotracers for imaging tumors . The fluorine substitution may alter the compound's pharmacokinetics and interaction with biological targets.
Future Directions
Future research on 3-fluoroisonicotinamide could involve exploring its potential applications in medicine, particularly in areas where fluorinated compounds have shown promise, such as in cancer imaging or therapy. Additionally, studying the compound's pharmacokinetics and toxicity would be essential for any potential clinical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume